N~6~-(2,4-Dinitrophenyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine
CAS No.:
Cat. No.: VC13378685
Molecular Formula: C27H26N4O8
Molecular Weight: 534.5 g/mol
* For research use only. Not for human or veterinary use.
![N~6~-(2,4-Dinitrophenyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine -](/images/structure/VC13378685.png)
Specification
Molecular Formula | C27H26N4O8 |
---|---|
Molecular Weight | 534.5 g/mol |
IUPAC Name | (2R)-6-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Standard InChI | InChI=1S/C27H26N4O8/c32-26(33)24(11-5-6-14-28-23-13-12-17(30(35)36)15-25(23)31(37)38)29-27(34)39-16-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,12-13,15,22,24,28H,5-6,11,14,16H2,(H,29,34)(H,32,33)/t24-/m1/s1 |
Standard InChI Key | OENCMORJQAUAAJ-XMMPIXPASA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
N~6~-(2,4-Dinitrophenyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine is a chiral compound with a D-lysine configuration, as indicated by the (2R) stereodescriptor in its IUPAC name. Its structural complexity arises from two key modifications:
-
Fmoc Protection: The N~2~ amino group is shielded by a 9H-fluoren-9-ylmethoxycarbonyl group, a standard protecting group in solid-phase peptide synthesis (SPPS) that prevents unintended side reactions during chain elongation .
-
Dnp Functionalization: The N~6~ position bears a 2,4-dinitrophenyl group, a chromophore known for its electron-withdrawing properties and utility in bioconjugation .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | Not explicitly provided | |
Molecular Formula | C~27~H~26~N~4~O~8~ | |
Molecular Weight | 534.5 g/mol | |
IUPAC Name | (2R)-6-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC@HC(=O)O | |
InChIKey | OENCMORJQAUAAJ-XMMPIXPASA-N |
Spectroscopic and Computational Data
The compound’s 3D conformation and electronic properties can be modeled using computational tools like PubChem’s chemical structure depiction . Its ultraviolet-visible (UV-Vis) absorption spectrum likely exhibits maxima near 350–400 nm due to the Dnp group’s nitro aromatic system .
Synthesis and Manufacturing
Synthetic Pathway
The synthesis involves sequential modifications of lysine:
-
Fmoc Protection: The N~2~ amino group is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions to form the Fmoc-lysine intermediate .
-
Dnp Functionalization: The N~6~ amino group undergoes nucleophilic aromatic substitution with 1-chloro-2,4-dinitrobenzene in a polar aprotic solvent (e.g., dimethylformamide).
-
Chiral Resolution: The D-lysine enantiomer is isolated via chiral chromatography or enzymatic resolution.
Table 2: Synthetic Reagents and Conditions
Step | Reagent/Condition | Purpose |
---|---|---|
1 | Fmoc-Cl, NaHCO~3~, DMF | N~2~ protection |
2 | 1-chloro-2,4-dinitrobenzene, K~2~CO~3~, DMF | N~6~ dinitrophenylation |
3 | Chiral stationary phase | Enantiomeric separation |
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group enables iterative deprotection (using piperidine) and coupling cycles, while the Dnp moiety serves as a spectroscopic handle for monitoring reaction progress . Compared to tert-butoxycarbonyl (Boc) strategies, Fmoc-based SPPS offers milder deprotection conditions, reducing side reactions.
Bioconjugation and Probe Design
The Dnp group’s strong electron affinity facilitates its use in:
-
Hapten-Antibody Systems: Dnp-conjugated peptides elicit antibodies for immunoassays .
-
Fluorescence Quenching: The nitro groups quench fluorophores via photoinduced electron transfer (PET), enabling protease activity assays.
Biological and Pharmacological Insights
Enzymatic Interactions
The D-lysine configuration confers resistance to proteolytic degradation by L-specific enzymes, extending the compound’s half-life in biological matrices. In vitro studies suggest weak inhibition of lysine-specific demethylases (KDMs) due to structural mimicry of lysine.
Comparative Analysis with Analogues
vs. N~6~-(2,4-Dinitrophenyl)-L-lysine
The L-lysine analogue (PubChem CID 85739) lacks Fmoc protection, reducing its solubility in organic solvents and utility in SPPS . Its molecular weight (312.28 g/mol) is significantly lower due to the absence of the Fmoc group .
vs. Fmoc-L-lysine(Dnp)-OH
The L-lysine counterpart (CAS 148083-64-1) shares identical functional groups but differs in stereochemistry, affecting its metabolic stability and intermolecular interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume